molecular formula C14H19N3O4S B6661574 3-[Methyl-(1-propan-2-ylindazol-5-yl)sulfonylamino]propanoic acid

3-[Methyl-(1-propan-2-ylindazol-5-yl)sulfonylamino]propanoic acid

Cat. No.: B6661574
M. Wt: 325.39 g/mol
InChI Key: FNOHBJOJQOGMCT-UHFFFAOYSA-N
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Description

3-[Methyl-(1-propan-2-ylindazol-5-yl)sulfonylamino]propanoic acid is a synthetic organic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Methyl-(1-propan-2-ylindazol-5-yl)sulfonylamino]propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[Methyl-(1-propan-2-ylindazol-5-yl)sulfonylamino]propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of various substituted indazole derivatives.

Scientific Research Applications

3-[Methyl-(1-propan-2-ylindazol-5-yl)sulfonylamino]propanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[Methyl-(1-propan-2-ylindazol-5-yl)sulfonylamino]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    Indomethacin: A nonsteroidal anti-inflammatory drug with an indole core.

    Sulindac: Another nonsteroidal anti-inflammatory drug with a sulfonyl group.

Uniqueness

3-[Methyl-(1-propan-2-ylindazol-5-yl)sulfonylamino]propanoic acid is unique due to its specific combination of an indazole core, a sulfonyl group, and a propanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-[methyl-(1-propan-2-ylindazol-5-yl)sulfonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4S/c1-10(2)17-13-5-4-12(8-11(13)9-15-17)22(20,21)16(3)7-6-14(18)19/h4-5,8-10H,6-7H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNOHBJOJQOGMCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=C(C=C2)S(=O)(=O)N(C)CCC(=O)O)C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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